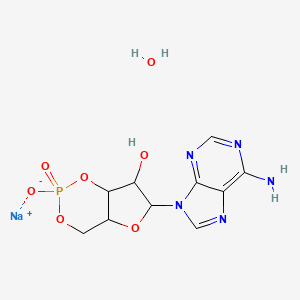![molecular formula C11H11ClO4S B14913443 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid is a chemical compound with the molecular formula C11H11ClO4S This compound features a benzo[d][1,3]dioxole ring substituted with a chloromethylthio group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with a thiol reagent under specific conditions. One common method involves the use of sodium hydrosulfide (NaHS) in the presence of a base such as piperidine hydrochloride, with ethanol as the solvent . The reaction proceeds through nucleophilic substitution, where the thiol group replaces a leaving group on the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzo[d][1,3]dioxole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified benzo[d][1,3]dioxole rings.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cell function or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms, similar to the thioether group in 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid.
Uniqueness
This compound is unique due to its specific combination of a benzo[d][1,3]dioxole ring, a chloromethylthio group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11ClO4S |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11ClO4S/c1-6(11(13)14)17-4-7-2-8(12)10-9(3-7)15-5-16-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
RYWAGMDXMWIZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC1=CC2=C(C(=C1)Cl)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


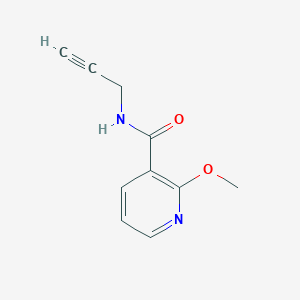
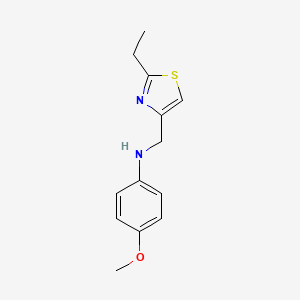
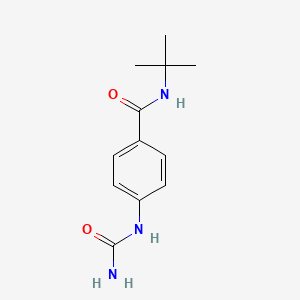
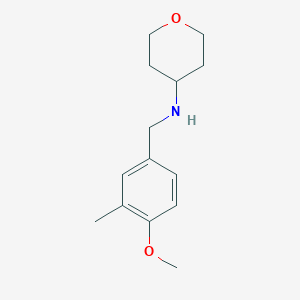
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
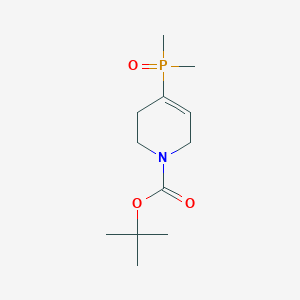
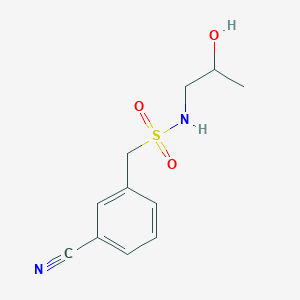
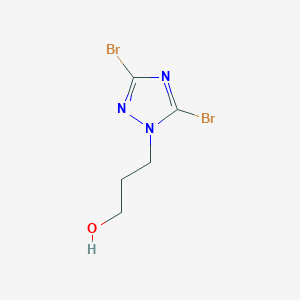
![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
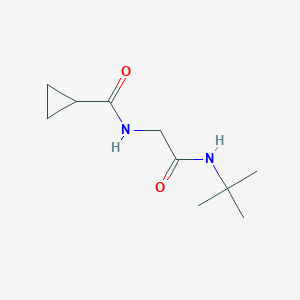
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
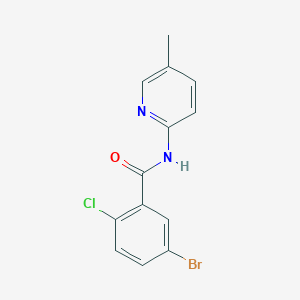
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
